

Formulating Adelmidrol for Intra-Articular Injection: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adelmidrol, a synthetic analogue of palmitoylethanolamide (PEA), is a promising therapeutic agent for the management of inflammatory conditions, including osteoarthritis. Its mechanism of action involves the potentiation of endogenous PEA levels, which in turn modulates mast cell activity, thereby reducing the release of pro-inflammatory mediators and mitigating cartilage degradation.[1][2][3] This "visco-induction" effect makes it a compelling candidate for intra-articular delivery, often in combination with hyaluronic acid (HA) to restore joint lubrication and function.[2]

These application notes provide a comprehensive overview and detailed protocols for the formulation of **Adelmidrol** for intra-articular injection, tailored for research and preclinical development.

Physicochemical Properties of Adelmidrol

Adelmidrol is an amphiphilic compound, possessing both hydrophilic and hydrophobic characteristics. This property facilitates its solubility in both aqueous and organic media, a key consideration for formulation development.[4]

Solubility Profile:



Solvent	Solubility	Notes
Water	≥ 100 mg/mL	[1]
DMSO	≥ 100 mg/mL	Use freshly opened DMSO as it is hygroscopic.[1]
Ethanol	28 mg/mL	[5]

For in vivo parenteral formulations where direct aqueous solubility may be limiting, co-solvents and excipients can be employed. A suggested vehicle for preclinical studies includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Formulation Protocol: 2% Adelmidrol with 1% High Molecular Weight Hyaluronic Acid

The most commonly cited formulation for intra-articular application is a combination of 2% **Adelmidrol** with 1% high molecular weight hyaluronic acid (1300-2000 kDa).[2][6]

Materials and Equipment

- Adelmidrol powder
- High molecular weight sodium hyaluronate (1.3-2.0 x 10⁶ Dalton)
- · Phosphate-buffered saline (PBS), sterile
- · Water for Injection (WFI), sterile
- Sterile magnetic stir bars and stir plate
- Sterile glassware (beakers, graduated cylinders)
- 0.22 μm sterile syringe filters
- Aseptic filling apparatus (e.g., laminar flow hood)
- Autoclave



- pH meter
- Viscometer

Preparation Protocol

- 1. Preparation of 1% Hyaluronic Acid Gel: a. In an aseptic environment, weigh the required amount of high molecular weight sodium hyaluronate powder. b. In a sterile beaker with a sterile magnetic stir bar, add the desired volume of sterile PBS. c. Slowly add the sodium hyaluronate powder to the PBS while stirring continuously to prevent clumping. d. Cover the beaker and continue to stir at a low speed at room temperature until the hyaluronic acid is fully hydrated and a homogenous gel is formed. This may take several hours or overnight.
- 2. Solubilization of **Adelmidrol**: a. Weigh the required amount of **Adelmidrol** powder to achieve a final concentration of 2% (w/v). b. In a separate sterile beaker, dissolve the **Adelmidrol** powder in a minimal amount of sterile WFI. Gentle warming and sonication can be used to aid dissolution if necessary.[1]
- 3. Combination and Final Formulation: a. Slowly add the dissolved **Adelmidrol** solution to the 1% hyaluronic acid gel with continuous stirring. b. Continue stirring until a homogenous mixture is achieved. c. Check the pH of the final formulation and adjust to a physiologically acceptable range (typically pH 6.8-7.8) using sterile 0.1 M NaOH or HCl if necessary. d. The final formulation should be a clear, viscous gel.
- 4. Sterilization: a. Due to the viscosity of the final product and the potential for thermal degradation of both **Adelmidrol** and high molecular weight HA, terminal sterilization by autoclaving should be approached with caution. b. Aseptic filtration of the initial **Adelmidrol** solution through a 0.22 μm filter before mixing with the aseptically prepared HA gel is a recommended approach.[1] c. The entire manufacturing process should be conducted under aseptic conditions.

Quality Control and Characterization

A battery of tests should be performed to ensure the quality, stability, and safety of the final formulation.

Physicochemical Characterization



Test	Method	Specification (Example)	
Appearance	Visual Inspection	Clear, colorless, viscous gel, free from visible particles.	
рН	pH meter	6.8 - 7.8	
Viscosity	Rotational Viscometer	Dependent on HA molecular weight and concentration. A viscosity/shear rate profile should be generated.	
Osmolality	Osmometer	270 - 330 mOsm/kg	
Adelmidrol Content	HPLC-UV	90.0% - 110.0% of label claim	
Hyaluronic Acid Content	HPLC-UV or other validated method	90.0% - 110.0% of label claim	

Safety and Sterility

Test	Method	Specification
Sterility	USP <71> Sterility Tests	No microbial growth
Bacterial Endotoxins	USP <85> Bacterial Endotoxins Test (LAL test)	< 0.25 EU/mL
Particulate Matter	USP <788> Particulate Matter in Injections	Meet USP limits for sub-visible particles

Experimental Protocols In Vivo Model of Osteoarthritis (Monosodium Iodoacetate-Induced)

This model is commonly used to evaluate the efficacy of intra-articular treatments for osteoarthritis.

1. Induction of Osteoarthritis: a. Anesthetize male Wistar rats (200-220g) with an appropriate anesthetic (e.g., isoflurane). b. Inject 3 mg of monosodium iodoacetate (MIA) dissolved in 25 μ L

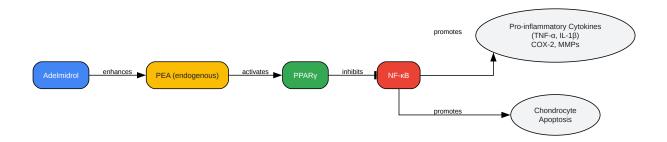


of sterile saline into the intra-articular space of the right knee.[3] c. The contralateral knee can be injected with sterile saline as a control.

- 2. Treatment Administration: a. At specified time points post-MIA induction (e.g., days 3, 7, 14, and 21), administer the **Adelmidrol**/HA formulation via intra-articular injection into the arthritic knee.[7] b. A typical injection volume for a rat is 25-50 μ L.
- 3. Outcome Measures: a. Pain Assessment: Measure paw withdrawal latency and threshold using a plantar test apparatus. b. Histopathology: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological staining (e.g., Safranin O-Fast Green) to assess cartilage degradation, and toluidine blue staining for mast cell infiltration.[3] c. Biochemical Markers: Analyze plasma or synovial fluid for levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) and matrix metalloproteinases (MMPs) using ELISA or other immunoassays.[2][3]

Signaling Pathway of Adelmidrol in Chondrocytes

Adelmidrol exerts its anti-inflammatory and chondroprotective effects primarily through the peroxisome proliferator-activated receptor-gamma (PPARy) signaling pathway. By increasing endogenous PEA, **Adelmidrol** leads to the activation of PPARy. This, in turn, inhibits the nuclear factor-kappa B (NF- κ B) pathway, a key regulator of inflammation. The downstream effects include the reduced expression of pro-inflammatory cytokines (TNF- α , IL-1 β), cyclooxygenase-2 (COX-2), and matrix-degrading enzymes (MMPs), as well as a decrease in chondrocyte apoptosis.[8][9][10]



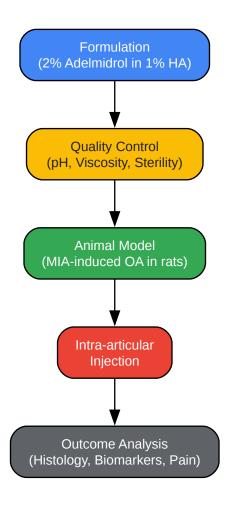
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Adelmidrol's anti-inflammatory signaling pathway.

Experimental Workflow for Formulation and Testing

The following diagram outlines the general workflow for the formulation and preclinical testing of intra-articular **Adelmidrol**.



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Workflow for **Adelmidrol** formulation and preclinical evaluation.

Quantitative Data Summary Preclinical Efficacy in MIA-Induced Osteoarthritis Rat Model



Parameter	Control (MIA + Vehicle)	Adelmidrol (0.6%) + HA (1%)	Adelmidrol (2%) + HA (1%)	Reference
Mast Cell Infiltration (cells/mm²)	High Infiltration	Reduced Infiltration	Significantly Reduced Infiltration	[3]
Plasma TNF-α (pg/mL)	Elevated	Dose-dependent reduction	Significant dose- dependent reduction	[3][11]
Plasma IL-1β (pg/mL)	Elevated	Dose-dependent reduction	Significant dose- dependent reduction	[3][11]
MMP-1 Expression	Markedly High	Decreased	Significantly Decreased	[3]
MMP-3 Expression	Markedly High	Decreased	Significantly Decreased	[3]
MMP-9 Expression	Markedly High	Decreased	Significantly Decreased	[3]
Cartilage Degeneration Score	High	Moderately Reduced	Statistically not improved over 0.6%	[3]
Osteoclast Number	Increased	Moderately Increased	No statistical improvement over 0.6%	[3]

Clinical Efficacy in Knee Osteoarthritis (vs. HA alone)



Parameter (WOMAC Score)	Baseline (Mean)	12 Months Post- Treatment (Mean)	p-value (vs. HA alone at 12 mo.)	Reference
Pain	28.3	12.1	<0.05	[2]
Stiffness	11.2	4.5	<0.05	[2]
Physical Function	95.8	40.2	<0.05	[2]
Total WOMAC	135.3	56.8	<0.05	[2]

Note: The qualitative descriptions in the preclinical table are based on the findings reported in the cited literature. Specific numerical data with statistical analysis should be obtained from the primary research articles.

Conclusion

The formulation of **Adelmidrol** with high molecular weight hyaluronic acid presents a promising strategy for the intra-articular treatment of osteoarthritis. The provided protocols and application notes offer a framework for the development and preclinical evaluation of such formulations. Careful attention to aseptic manufacturing processes and comprehensive quality control testing are paramount to ensure the safety and efficacy of the final product. Further research should focus on optimizing the formulation for stability and controlled release, as well as elucidating the full spectrum of its molecular mechanisms of action.

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